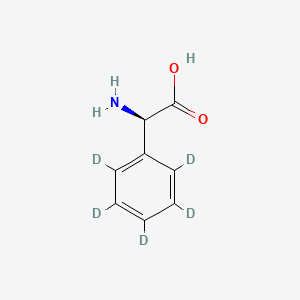

D-(-)-2-Phenylglycine-d5

Description

Significance of Deuterium (B1214612) Labeling in Advanced Chemical and Biochemical Studies

Deuterium labeling, the substitution of one or more hydrogen atoms in a molecule with deuterium, offers a powerful, non-invasive method for probing molecular structure, dynamics, and reaction mechanisms. youtube.com This technique is predicated on the mass difference between hydrogen and deuterium, which, while not altering the fundamental chemical properties of the molecule, introduces subtle yet measurable changes. clearsynth.com These changes are exploited in several key areas of research:

Mechanistic Elucidation via the Kinetic Isotope Effect (KIE): The replacement of a hydrogen atom with a deuterium atom at a bond that is broken or formed in the rate-determining step of a reaction can lead to a change in the reaction rate. This phenomenon, known as the primary kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry. libretexts.orglibretexts.org The C-D bond has a lower zero-point vibrational energy than the corresponding C-H bond, making it stronger and thus requiring more energy to break. libretexts.org Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. libretexts.orglibretexts.org The magnitude of the KIE (expressed as the ratio kH/kD) provides invaluable information about the transition state of the reaction. libretexts.orgprinceton.edu Secondary KIEs, where the isotopic substitution is at a bond not directly involved in the reaction, can also provide insights into changes in hybridization and hyperconjugation throughout the reaction. princeton.edu

Enhancement of Nuclear Magnetic Resonance (NMR) Spectroscopy: In proton NMR (¹H NMR) spectroscopy, the signals from hydrogen atoms in a solvent can overwhelm the signals from the analyte. By using deuterated solvents, in which most hydrogen atoms are replaced with deuterium, the solvent signals are effectively eliminated from the ¹H NMR spectrum, allowing for a much clearer and more precise analysis of the compound of interest. tcichemicals.comlabinsights.nlsimsonpharma.com Deuterium itself can be observed in ²H NMR, which can be used to confirm the success of deuteration and to study the orientation and mobility of molecules, particularly in solid-state NMR. wikipedia.org

Metabolic and Pharmacokinetic Tracing: Deuterated compounds are crucial tools for studying the metabolic fate of molecules in biological systems. clearsynth.comthalesnano.com Because the deuterium label does not alter the biological activity of the molecule, it can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics without introducing radioactivity. clearsynth.com Mass spectrometry is typically used to detect and quantify the deuterated compound and its metabolites. thalesnano.com

Overview of Alpha-Amino Acids as Fundamental Chiral Building Blocks

Alpha-amino acids are organic compounds containing both an amino group and a carboxyl group attached to the same carbon atom, the alpha-carbon. With the exception of glycine, the alpha-carbon of all proteinogenic amino acids is a stereocenter, meaning it is chiral. This inherent chirality makes amino acids invaluable as building blocks in asymmetric synthesis, the synthesis of a specific enantiomer of a chiral molecule. acs.orgresearchgate.net

The ability to synthesize and utilize enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Alpha-amino acids serve as readily available and often inexpensive starting materials for the synthesis of a wide array of complex chiral molecules, including other amino acids, chiral catalysts, and natural products. thieme.denature.com Various synthetic methodologies have been developed to utilize the chirality of amino acids to control the stereochemical outcome of chemical reactions. rsc.orgjst.go.jpnih.govnih.govineosopen.org

Research Trajectories for D-(-)-2-Phenylglycine-d5

This compound is a deuterated, non-proteinogenic alpha-amino acid. Its research applications stem directly from the principles of deuterium labeling and the chemical nature of its parent compound, D-phenylglycine.

Internal Standard for Analytical Chemistry: One of the primary applications of this compound is as an internal standard in quantitative analysis, particularly in mass spectrometry-based methods like liquid chromatography-mass spectrometry (LC-MS). thalesnano.com An ideal internal standard is a compound that is chemically very similar to the analyte but has a different mass, allowing it to be distinguished by the mass spectrometer. This compound is an excellent internal standard for the quantification of non-deuterated D-(-)-2-Phenylglycine because it co-elutes with the analyte during chromatography and has similar ionization efficiency, but its mass is 5 daltons higher due to the five deuterium atoms on the phenyl ring. clearsynth.comscbt.comlgcstandards.com This allows for highly accurate and precise quantification by correcting for variations in sample preparation and instrument response.

Metabolic Studies: The metabolism of phenylglycine has been a subject of interest. For example, studies have shown that different stereoisomers of phenylglycine can be metabolized through different pathways. microbiologyresearch.org this compound can be used to trace the metabolic fate of D-phenylglycine in biological systems. scbt.com For instance, research on the metabolism of the antibiotic cephaloglycin, which contains a D-phenylglycine moiety, has shown that it can be hydrolyzed to form D-2-phenylglycine. doi.org Using the deuterated analog would allow researchers to follow the subsequent metabolic transformations of the phenylglycine portion of the molecule. nih.gov

Probing Reaction Mechanisms: While specific research articles detailing the use of this compound for mechanistic studies are not readily available, its structure lends itself to such investigations. The deuterated phenyl ring could be used to study reactions involving electrophilic aromatic substitution or other transformations of the aromatic ring, with the potential to observe a kinetic isotope effect.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1246817-98-0 clearsynth.comlgcstandards.com |

| Molecular Formula | C₈H₄D₅NO₂ scbt.com |

| Molecular Weight | 156.19 g/mol clearsynth.comscbt.com |

| Synonyms | (2R)-Amino-2-phenylethanoic Acid-d5, (αR)-α-Amino-benzeneacetic-d5 Acid, D-2-Phenyl-glycine-d5, (-)-(R)-Phenylglycine-d5, (-)-Phenylglycine-d5 clearsynth.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H9NO2 |

|---|---|

Molecular Weight |

156.19 g/mol |

IUPAC Name |

(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid |

InChI |

InChI=1S/C8H9NO2/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H,10,11)/t7-/m1/s1/i1D,2D,3D,4D,5D |

InChI Key |

ZGUNAGUHMKGQNY-MWQKFOQQSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)O)N)[2H])[2H] |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N |

Origin of Product |

United States |

Synthetic Methodologies for D 2 Phenylglycine D5

Chemoenzymatic Approaches to Enantiopure Phenylglycine Scaffolds

The production of enantiomerically pure D-phenylglycine is a critical step, for which several biocatalytic methods have been developed. These methods offer high selectivity and operate under mild conditions, making them attractive alternatives to classical chemical resolution.

Hydantoinase-Mediated Stereoselective Transformations

The "hydantoinase process" is a well-established industrial method for producing D-amino acids. researchgate.net This enzymatic cascade typically involves three key enzymes: a hydantoin (B18101) racemase, a D-stereospecific hydantoinase, and a D-carbamoylase. researchgate.netfrontiersin.org

The process begins with a racemic mixture of 5-phenylhydantoin. The hydantoin racemase facilitates the continuous conversion of L-5-phenylhydantoin to its D-enantiomer. The D-hydantoinase then selectively hydrolyzes the D-5-phenylhydantoin to N-carbamoyl-D-phenylglycine. nih.govresearchgate.net Finally, a D-carbamoylase hydrolyzes the N-carbamoyl group to yield the desired D-(-)-phenylglycine. dss.go.th

| Parameter | Value | Reference |

| Enzyme Source | Pseudomonas desmolyticum NCIM 2112 | nih.gov |

| Substrate | DL-5-phenylhydantoin | nih.gov |

| Product (enzymatic) | D(-)-N-carbamoylphenylglycine | nih.gov |

| Molar Yield (enzymatic) | 90% | nih.gov |

| Final Product | D-(-)-phenylglycine | nih.gov |

| Overall Conversion | 65-68% | nih.gov |

Nitrilase-Catalyzed Synthesis from Alpha-Aminonitriles

Nitrilases offer a direct route to α-amino acids from α-aminonitriles through enantioselective hydrolysis. magtech.com.cn This approach can be coupled with the Strecker synthesis of the aminonitrile precursor in a one-pot chemoenzymatic process. frontiersin.org The Strecker synthesis combines benzaldehyde, cyanide, and ammonia (B1221849) to form racemic phenylglycinonitrile. frontiersin.org

A key advantage of this method is the potential for dynamic kinetic resolution. Under alkaline conditions (e.g., pH 9.5), the unreacted (S)-phenylglycinonitrile can racemize in situ to the (R)-enantiomer, which is then converted by the (R)-specific nitrilase. frontiersin.org This allows for theoretical yields of up to 100%.

Research using a nitrilase from Sphingomonas wittichii RW1 in an aqueous-1-octanol biphasic system demonstrated the synthesis of D-phenylglycine with a maximum yield of 81% and an enantiomeric excess (ee) of over 95%. lookchem.comuniovi.es The biphasic system was crucial for suppressing the decomposition of the phenylglycinonitrile substrate. lookchem.com Similarly, variants of the nitrilase from Pseudomonas fluorescens EBC191 have been used to produce (R)-phenylglycine with ee values ≥ 95% and yields up to 81%. frontiersin.org

| Enzyme Source | Substrate | Key Feature | Yield | Enantiomeric Excess (ee) | Reference |

| Sphingomonas wittichii RW1 | rac-Phenylglycinonitrile | Dynamic Kinetic Resolution | 81% | >95% | lookchem.comuniovi.es |

| Pseudomonas fluorescens EBC191 (variants) | rac-Phenylglycinonitrile | Dynamic Kinetic Resolution | up to 81% | ≥95% | frontiersin.org |

D-Phenylglycine Aminotransferase-Enabled Biocatalysis

D-phenylglycine aminotransferase (D-PhgAT) provides a stereo-inverting route to D-phenylglycine. This enzyme catalyzes the reversible transamination from an amino donor, such as L-glutamic acid, to an α-keto acid acceptor, like benzoylformate, to produce D-phenylglycine and α-ketoglutarate. rsc.orgnih.gov

The D-PhgAT from Pseudomonas stutzeri ST-201 has been extensively studied. rsc.orgnih.gov It exhibits high specificity for D-phenylglycine and operates optimally at an alkaline pH of 9-10. nih.gov Detailed kinetic analysis has shown its potential for the preparative-scale synthesis of enantiopure aromatic D-amino acids. rsc.org A preparative scale reaction using 1 gram of benzoylformate and D-PhgAT achieved a 93% conversion to D-phenylglycine with an enantiomeric excess of over 99%.

Chemical Resolution Techniques for D-Phenylglycine Precursors

Classical chemical resolution offers an alternative pathway to obtaining enantiomerically pure precursors. This method typically involves the formation of diastereomeric salts by reacting a racemic mixture of a phenylglycine derivative with a chiral resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

For instance, DL-phenylglycine esters can be resolved using (+)-tartaric acid. google.com The selective crystallization of the (+)-hermitartrate salt of the D-phenylglycine ester allows for its separation from the L-enantiomer. Subsequent hydrolysis of the resolved ester yields D-phenylglycine. google.com

Strategies for Targeted Deuterium (B1214612) Incorporation

The introduction of five deuterium atoms onto the phenyl ring is the final key stage in the synthesis of D-(-)-2-Phenylglycine-d5. This is typically achieved through hydrogen-deuterium (H-D) exchange reactions under specific conditions.

Aromatic Deuteration via Specific Reaction Conditions

Several methods exist for the deuteration of aromatic rings, often catalyzed by transition metals or strong acids.

Acid-Catalyzed H-D Exchange: Strong deuterated acids can facilitate the electrophilic substitution of hydrogen with deuterium on the aromatic ring. nih.gov For example, deuterated trifluoromethanesulfonic acid (TfOD) has been used for the H-D exchange of aromatic α-amino acids. researchgate.net This method has the advantage of proceeding under relatively mild conditions and can achieve high levels of deuteration while retaining the stereochemistry at the α-carbon. researchgate.net

Homogeneous Catalytic H-D Exchange: Homogeneous catalysts, such as potassium tetrachloroplatinate(II) (K₂PtCl₄), have been shown to be effective for the deuteration of the aromatic ring of phenylglycine in deuterated water (D₂O) at elevated temperatures. akjournals.comakjournals.com The reaction proceeds via an electrophilic substitution mechanism involving the formation of a π-complex with the aromatic ring. akjournals.com Studies have shown that at 100°C for 72 hours, significant isotope exchange in the aromatic ring is achieved. akjournals.com

| Catalyst/Reagent | Deuterium Source | Conditions | Key Findings | Reference |

| K₂PtCl₄ | D₂O in HCl | 100°C, 72h | Isotope exchange in the aromatic ring | akjournals.com |

| K₂PtCl₄ | D₂O | 80-130°C | Catalytic exchange centered on the aromatic ring | akjournals.com |

| TfOD | TfOD | Room Temperature | Rapid H/D exchange, stereochemistry retained | researchgate.net |

Palladium-Catalyzed H-D Exchange: Palladium catalysts are also widely used for H-D exchange reactions. acs.orgnih.gov For example, a palladium-NHC (N-heterocyclic carbene) catalyst in deuterated trifluoroacetic acid has been used for the ortho-selective deuteration of unmodified α-phenylglycine. nih.gov While this specific method provides ortho-deuteration, other palladium-catalyzed systems, often using D₂O as the deuterium source, can achieve broader deuteration of the aromatic ring. acs.org Palladium-on-carbon (Pd/C) in the presence of D₂O and an in-situ source of D₂ gas (e.g., from aluminum) is another effective system for the deuteration of aromatic rings in amino acids. mdpi.com

Emerging Photocatalytic Deuteration Approaches

The selective introduction of deuterium into organic molecules is of significant interest for various applications, including mechanistic studies and enhancing the pharmacokinetic profiles of pharmaceuticals. researchgate.net Traditional methods for deuteration often require harsh conditions or multi-step syntheses. rsc.org Recently, visible-light photocatalysis has emerged as a powerful and reliable platform for the deuteration of organic compounds, offering advantages such as mild reaction conditions, high site selectivity, and the use of inexpensive and readily available deuterium sources. researchgate.netrsc.org These methods are particularly relevant for the synthesis of this compound, targeting the selective replacement of the hydrogen atom at the α-amino C(sp³)-H bond.

Photocatalytic deuteration often operates through a dual-catalyst system. researchgate.net A common approach involves the synergistic action of a photoredox catalyst and a hydrogen atom transfer (HAT) co-catalyst. researchgate.netbeilstein-journals.org The general mechanism, particularly for the deuteration of α-amino C(sp³)-H bonds, is initiated by the excitation of an organic photoredox catalyst, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), upon absorption of visible light. beilstein-journals.orgacs.org The excited photocatalyst then engages in a single electron transfer (SET) event, typically oxidizing a thiol co-catalyst to generate a reactive sulfur-centered radical. beilstein-journals.org This thiol radical is a potent HAT agent, capable of selectively abstracting a hydrogen atom from the α-carbon of an amino acid like D-phenylglycine. beilstein-journals.orgnih.gov The resulting carbon-centered radical is subsequently quenched by a deuterated thiol (formed by H/D exchange between the thiol and a deuterium source like D₂O), thereby incorporating a deuterium atom at the target position and regenerating the HAT catalyst. beilstein-journals.orgacs.org

This strategy has proven effective for the deuteration of a variety of biologically relevant compounds and complex drug molecules, showcasing its potential for late-stage functionalization. beilstein-journals.orgnih.gov The use of heavy water (D₂O) as the ultimate deuterium source makes the process operationally simple and cost-effective. researchgate.net The mild conditions of photocatalysis ensure excellent functional group tolerance, which is crucial when dealing with multifunctional molecules like amino acids. acs.orgnus.edu.sg

Detailed research has demonstrated the successful application of these principles. The pioneering work by MacMillan's group in 2017 established a foundational method for the photocatalytic deuteration at α-amino C(sp³)-H bonds using 4CzIPN as the photocatalyst in the presence of a thiol and D₂O. acs.org Other systems have also been developed, for instance, using acridinium (B8443388) photocatalysts in combination with thiol-based HAT catalysts for the highly regioselective hydrogen isotope exchange at benzylic positions, a structural feature present in phenylglycine. researchgate.net The versatility of photocatalysis allows for the deuteration of not only α-amino acids but also a wide range of other substrates, highlighting the robustness of this emerging technology. acs.orgnus.edu.sg

Table 1: Key Components in a Representative Photocatalytic Deuteration System

| Component | Example | Function |

| Substrate | D-(-)-2-Phenylglycine | The molecule to be deuterated. |

| Photocatalyst | 4CzIPN | Absorbs visible light to initiate electron transfer. acs.org |

| HAT Catalyst | Triisopropylsilanethiol | Shuttles hydrogen/deuterium atoms between the substrate and the deuterium source. chemrxiv.org |

| Deuterium Source | Heavy Water (D₂O) | Provides the deuterium atom for incorporation. researchgate.netacs.org |

| Light Source | Blue LED (e.g., 456 nm) | Provides the energy to excite the photocatalyst. nih.gov |

| Solvent | Organic Solvent (e.g., DMF) | Solubilizes reactants and facilitates the reaction. nih.gov |

Table 2: Representative Research Findings on Photocatalytic Deuteration of α-Amino Acids

| Catalyst System | Substrate Type | Key Findings & Conditions | Deuterium Incorporation | Source(s) |

| 4CzIPN / Thiol | α-Amino Acids, Peptides | Pioneering method using visible light and D₂O as the deuterium source. Reaction proceeds via a SET/HAT mechanism. | High to excellent | beilstein-journals.orgacs.org |

| Acridinium / Thiol | Benzylic C-H containing molecules | Dual catalytic approach for highly regioselective hydrogen isotope exchange at benzylic positions. | High | researchgate.net |

| CdS Quantum Dots / Thiol | Various pharmaceuticals | Heterogeneous photocatalytic system enabling labeling at multiple sites, including α-to-amine positions. | High | chemrxiv.org |

| Polymeric Semiconductor | N-alkyl amines | Achieves controllable installation of deuterated methyl groups onto amines using isotopic water and methanol (B129727). | >97% | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization

Spectroscopic Techniques for Deuterium (B1214612) Labeling Analysisscbt.comscbt.com

The introduction of five deuterium atoms into the D-(-)-2-Phenylglycine structure significantly alters its spectroscopic properties, which can be leveraged for detailed analysis. scbt.com These techniques are crucial for verifying the success of the isotopic labeling process and ensuring the compound's suitability for its intended research applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Enrichment and Positional Informationscbt.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the molecular structure of D-(-)-2-Phenylglycine-d5 and confirming the specific positions of the deuterium labels. The synonym for this compound, (2R)-2-Amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid, explicitly states that the five deuterium atoms are located on the phenyl ring. lgcstandards.com

In a standard ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons of the phenyl ring would be absent or significantly diminished. The presence of any residual signals in the aromatic region can be used to calculate the isotopic enrichment, which typically exceeds 98% for commercially available standards. medchemexpress.comsigmaaldrich.com The remaining proton signals, such as the one for the alpha-carbon proton, would be visible, and their integration relative to a known internal standard can confirm the concentration of the analyte. The incorporation of deuterium can also modify the spectral properties, sometimes leading to improved resolution in NMR spectroscopy. scbt.com

Conversely, ²H (Deuterium) NMR spectroscopy would show a signal in the aromatic region, confirming the presence and chemical environment of the incorporated deuterium atoms. The combination of ¹H and ²H NMR provides a complete picture of the isotopic labeling.

Mass Spectrometry (MS) for Isotopic Purity and Distribution Assessmentscbt.comscbt.comnih.gov

Mass Spectrometry (MS) is a fundamental tool for determining the isotopic purity and distribution within the this compound molecule. The presence of deuterium alters the mass of the compound, which enhances its detection in mass spectrometry and allows for precise tracking. scbt.com This technique confirms the incorporation of the desired number of deuterium atoms and ensures that the isotopic label is not scrambled across different positions.

High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement of the ion, which serves as definitive evidence for the elemental composition of this compound. By comparing the precise measured mass to the calculated theoretical mass, HRMS can confirm that five hydrogen atoms have been successfully replaced by five deuterium atoms. The analysis of related phenylglycinamide derivatives has utilized HRMS for structural confirmation. nih.gov

| Compound | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| D-(-)-2-Phenylglycine | C₈H₉NO₂ | 151.0633 |

| This compound | C₈H₄D₅NO₂ | 156.0946 |

This interactive table presents the molecular formula and calculated monoisotopic mass for both the unlabeled and deuterated forms of D-(-)-2-Phenylglycine.

Tandem Mass Spectrometry (MS/MS) is employed to analyze the fragmentation pattern of the parent ion, which provides information about the location of the isotopic labels within the molecule. When the this compound ion is fragmented, the resulting product ions containing the phenyl group will exhibit a mass shift of +5 amu (atomic mass units) compared to the fragments from the unlabeled compound.

For example, a characteristic fragmentation of phenylglycine involves the loss of the carboxyl group (-COOH), resulting in a [M-COOH]⁺ fragment. For the deuterated compound, this fragment would be observed at a higher m/z value, confirming that the deuterium atoms are stable on the phenyl ring and not on the carboxyl or amino groups. The use of deuterated analogues, such as l-phenyl-d5-alanine, as internal standards in LC-MS/MS methods for quantifying amino acids in biological samples highlights the utility of these fragmentation patterns for accurate quantification. nih.govmdpi.com

| Compound | Parent Ion [M+H]⁺ (m/z) | Key Fragment Ion [M+H-HCOOH]⁺ (m/z) | Mass Shift (amu) |

|---|---|---|---|

| D-(-)-2-Phenylglycine | 152.07 | 106.06 | N/A |

| This compound | 157.10 | 111.09 | +5 |

This interactive table illustrates the expected mass-to-charge ratios (m/z) for the parent ion and a key fragment ion of both unlabeled and d5-labeled D-(-)-2-Phenylglycine in a typical MS/MS experiment.

Chromatographic Methods for Enantiomeric Purity and Separationmedchemexpress.comsigmaaldrich.com

While spectroscopic methods confirm the isotopic labeling, chromatographic techniques are essential for verifying the enantiomeric purity of this compound. Since the biological and chemical properties of enantiomers can differ significantly, ensuring the compound consists predominantly of the D-(-) isomer is critical.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determinationmedchemexpress.comnih.govsigmaaldrich.com

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity or enantiomeric excess (% ee) of chiral compounds like this compound. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers (D and L), causing them to travel through the column at different rates and thus be separated. hplc.eu

For phenylglycine and its derivatives, Pirkle-type CSPs, which are often based on phenylglycine or other amino acid derivatives, are commonly used. hplc.eu The separation allows for the quantification of the area under each enantiomer's peak in the chromatogram. The enantiomeric excess is then calculated to confirm that it meets the high purity standards (typically >99% ee) required for its use as a chiral building block or analytical standard. nih.gov

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Chiral Amylose or Cellulose-based CSP | nih.gov |

| Mobile Phase | Hexane / Isopropanol mixture (e.g., 80/20 v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV (e.g., 254 nm) | sigmaaldrich.com |

| Expected Result | Baseline separation of D and L enantiomers | hplc.eu |

This interactive table summarizes typical experimental conditions for the chiral HPLC analysis of phenylglycine derivatives to determine enantiomeric purity.

Gas Chromatography (GC) for Volatile Derivative Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, this compound, like other amino acids, is a polar and non-volatile molecule, making it unsuitable for direct GC analysis. nih.gov To overcome this limitation, a chemical modification step known as derivatization is employed. weber.huresearchgate.net The primary objective of derivatization in this context is to convert the non-volatile amino acid into a thermally stable and volatile derivative that can easily pass through the GC column. weber.hu This process typically involves reacting the functional groups of the amino acid (the amino group and the carboxylic acid group) with a specific reagent. researchgate.net

Common derivatization strategies for amino acids for GC analysis include:

Silylation: This involves replacing active hydrogen atoms in the molecule with a trimethylsilyl (B98337) (TMS) group. weber.huresearchgate.net Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. The resulting TMS-derivatives are significantly more volatile and thermally stable. nih.gov

Acylation: This method involves the reaction of the amino acid with an acylating agent, such as an alkyl chloroformate (e.g., ethyl chloroformate), often followed by esterification of the carboxylic acid group. weber.hu This creates an N-alkoxycarbonyl alkyl ester derivative which is amenable to GC analysis.

Once derivatized, the sample is injected into the GC system, often coupled with a mass spectrometer (GC-MS). rsc.org The GC column separates the derivative from other components in the sample mixture, and the mass spectrometer provides detection and structural information, confirming the identity of the compound. weber.hu

Table 1: Common Derivatization Approaches for Amino Acids in GC Analysis

| Derivatization Method | Typical Reagent(s) | Derivative Formed | Purpose |

|---|---|---|---|

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) ester | Increases volatility and thermal stability. weber.hunih.gov |

This compound as an Analytical Internal Standard and Reference Material

One of the most critical applications of this compound is its use as an internal standard (IS) and reference material in analytical chemistry, particularly for quantitative analysis using mass spectrometry. clearsynth.comscbt.com Stable isotope-labeled (SIL) compounds are considered the gold standard for internal standards because they have nearly identical chemical and physical properties to their non-labeled counterparts (the analyte). researchgate.net

The key principle is that this compound is chemically identical to D-(-)-2-Phenylglycine but differs in mass due to the replacement of five hydrogen atoms with deuterium. scbt.com When added to a sample (e.g., plasma or urine) at a known concentration before sample preparation, the SIL internal standard co-elutes with the analyte during chromatographic separation (such as liquid chromatography or gas chromatography). researchgate.netnih.gov

During mass spectrometric analysis (e.g., LC-MS/MS), the instrument can differentiate between the analyte and the internal standard based on their mass-to-charge ratio (m/z). Because the IS and the analyte behave almost identically during extraction, chromatography, and ionization, any sample loss or variation in instrument response (such as ion suppression or enhancement from the sample matrix) affects both compounds equally. researchgate.netresearchgate.net By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification of the analyte can be achieved, effectively compensating for matrix effects and other experimental variables. researchgate.net

This makes this compound invaluable for:

Quantitative Bioanalysis: Determining the exact concentration of D-Phenylglycine in complex biological matrices.

Method Validation: Establishing the accuracy, precision, and reliability of new analytical methods. clearsynth.com

Quality Control (QC): Ensuring the consistent performance of analytical assays in routine testing environments. clearsynth.com

As a reference material, this compound is supplied with comprehensive characterization data, ensuring its identity, purity, and stability for use in regulated analytical applications. clearsynth.com

Table 2: Profile of this compound as an Analytical Standard

| Property | Description | Reference(s) |

|---|---|---|

| Chemical Name | (2R)-Amino-2-phenylethanoic Acid-d5 | clearsynth.com |

| Synonyms | (αR)-α-Amino-benzeneacetic-d5 Acid; D-2-Phenyl-glycine-d5 | clearsynth.com |

| CAS Number | 1246817-98-0 | clearsynth.com |

| Molecular Formula | C₈H₄D₅NO₂ | scbt.com |

| Molecular Weight | 156.19 g/mol | clearsynth.comscbt.com |

| Primary Application | Stable Isotope-Labeled Internal Standard | clearsynth.comscbt.com |

| Analytical Techniques | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | scbt.com |

| Purpose | Accurate quantification, compensation for matrix effects, method validation, quality control. | clearsynth.comresearchgate.netresearchgate.net |

Applications in Advanced Organic Synthesis and Mechanistic Probes

D-(-)-2-Phenylglycine-d5 as a Chiral Building Block in Asymmetric Synthesis

The inherent chirality of this compound, combined with the presence of deuterium (B1214612) atoms, makes it a specialized and powerful chiral building block in asymmetric synthesis. chemimpex.comnih.govscribd.com Chiral building blocks are essential for creating single-enantiomer drugs, which have seen a dramatic increase in sales and demand due to their improved efficacy. nih.gov

Enantioselective Construction of Complex Organic Molecules

D-(-)-2-Phenylglycine and its derivatives are instrumental in the enantioselective synthesis of a variety of complex organic molecules. For instance, (R)-phenylglycine amide has been successfully employed as a chiral auxiliary in asymmetric Strecker reactions to produce enantiomerically enriched amino acids like (S)-tert-leucine. rug.nl This process can be designed as a crystallization-induced asymmetric transformation, leading to high yields and excellent diastereoselectivity in a single step. rug.nl

The use of phenylglycine derivatives as chiral auxiliaries is also pivotal in the synthesis of β-lactams (2-azetidinones), which are core structures in many antibiotics. scispace.com The stereochemistry of the chiral auxiliary completely dictates the absolute stereochemistry of the newly formed stereogenic centers. scispace.com Specifically, zinc enolates derived from esters containing a chiral auxiliary based on phenylglycine react with imines to produce trans-2-azetidinones with high diastereoselectivity. scispace.com

The strategic incorporation of this compound in such syntheses would allow for the creation of isotopically labeled complex molecules. The deuterium atoms can serve as spectroscopic markers to study the conformation and dynamics of these molecules, providing insights that are not accessible with their non-deuterated counterparts.

Derivatization and Functionalization for Novel Compound Libraries

The development of novel compound libraries is a cornerstone of modern drug discovery. The derivatization and functionalization of chiral building blocks like this compound offer a pathway to diverse molecular architectures. researchgate.net Recent advancements have focused on the C-H functionalization of phenylglycine derivatives. acs.org

Palladium-catalyzed reactions have been developed for the arylation, iodination, acetoxylation, and olefination of the phenyl ring in α-phenylglycine derivatives. acs.org These methods are compatible with common protecting groups for the amino and carboxylic acid functionalities, such as Boc and Fmoc. acs.org For example, the olefination of NHBoc-protected α-phenylglycine has been achieved with good monoselectivity. acs.org

Applying these derivatization strategies to this compound would generate a library of isotopically labeled compounds. These compounds could be used in high-throughput screening assays where the deuterium label facilitates detection and quantification by mass spectrometry.

| Functionalization Reaction | Catalyst System | Substrate | Key Feature |

| Arylation, Iodination, Acetoxylation | Pd(II)/Pd(IV) | Mandelic acid & α-phenylglycine derivatives | Compatibility with various protecting groups. acs.org |

| Olefination | Pd(II)/Pd(0) | Mandelic acid & α-phenylglycine derivatives | Ligand-accelerated, uses O2 as reoxidant. acs.org |

Applications in Peptide Chemistry Research and Analogue Synthesis

D-amino acids, including D-phenylglycine, are frequently incorporated into therapeutic peptides to enhance their stability against proteolytic degradation, thereby improving their pharmacokinetic properties. researchgate.netinrae.fr However, the synthesis of peptides containing phenylglycine can be challenging due to the risk of racemization. researchgate.net

Research has shown that the choice of coupling reagents and bases during solid-phase peptide synthesis (SPPS) is critical to minimize epimerization of the phenylglycine residue. researchgate.net By optimizing these conditions, it is possible to synthesize complex non-ribosomal peptides containing arylglycines. researchgate.net

The use of this compound in peptide synthesis allows for the creation of deuterated peptide analogues. purdue.edu These labeled peptides are invaluable tools in structural biology and drug development. The deuterium atoms can be used as probes in NMR spectroscopy to determine the peptide's three-dimensional structure and to study its interaction with biological targets.

Elucidation of Reaction Mechanisms Through Deuterium Tracing

The substitution of hydrogen with deuterium in a molecule creates a "heavy" isotope label that can be traced through a chemical reaction. This technique, known as deuterium tracing, is a powerful method for elucidating reaction mechanisms. scispace.comresearchgate.nettum.de The distinct mass of deuterium allows for its detection by mass spectrometry, and its different nuclear spin properties make it observable by NMR spectroscopy. scbt.com

When this compound is used as a starting material or a reactant, the position of the deuterium atoms in the products can provide detailed information about bond-breaking and bond-forming steps. For example, if a reaction involves the cleavage of a C-H bond on the phenyl ring, the presence or absence of deuterium at that position in the product will confirm or refute the proposed mechanism. The kinetic isotope effect, where the rate of a reaction is slower for a deuterated compound compared to its non-deuterated counterpart, can also provide crucial information about the rate-determining step of a reaction.

Probing Substrate-Enzyme Interactions in Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in green and sustainable chemistry. uni-stuttgart.deacs.org Understanding how a substrate binds to the active site of an enzyme is crucial for designing more efficient biocatalytic processes and for developing enzyme inhibitors. This compound can be used as a probe to study these interactions. uni-stuttgart.deacs.org

The deuterium atoms on the phenyl ring of this compound can alter its interactions with the amino acid residues in the enzyme's active site through subtle changes in van der Waals forces and hydrogen bonding. scbt.com By comparing the binding affinity and catalytic turnover of the deuterated substrate with its non-deuterated counterpart, researchers can gain insights into the specific interactions that are important for substrate recognition and catalysis.

Kinetic and Solvent Isotope Effect Studies

Primary Kinetic Isotope Effects (KIE) for Rate-Determining Step Identification

Primary KIEs occur when the isotopic substitution involves a bond that is broken or formed during the rate-determining step of a reaction. libretexts.org The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), reveals critical information about the transition state. wikipedia.org

In the context of D-(-)-2-Phenylglycine, studies involving the enzyme D-amino acid oxidase (DAAO) from Trigonopsis variabilis provide precise quantitative data on the primary KIE. The reaction involves the oxidative dehydrogenation of the amino acid. When the α-hydrogen of D-phenylglycine is replaced with deuterium (B1214612) (as in D-(-)-2-Phenylglycine-d5, where the deuterium is at the α-carbon), a significant change in the reaction rate is observed.

The reductive half-reaction, which corresponds to the dehydrogenation of the substrate and the reduction of the enzyme's flavin cofactor, is biphasic. nih.govd-nb.info The initial fast phase (k₂) is the substrate dehydrogenation step. For this step, the rate constants for the protiated ([α-¹H]) and deuterated ([α-²H]) phenylglycine have been measured. nih.govd-nb.info

| Isotope | Rate Constant (k₂) | Primary KIE (kH/kD) |

| [α-¹H]phenylglycine | 28.8 s⁻¹ | ~6 |

| [α-²H]phenylglycine | 4.6 s⁻¹ |

This table presents the rate constants for the flavin reduction step (k₂) catalyzed by D-amino acid oxidase with protiated and deuterated D-phenylglycine. The resulting primary kinetic isotope effect is calculated from these rates. Data sourced from Pollegioni et al. (1997). nih.govd-nb.info

The magnitude of the primary KIE is a sensitive probe of the transition state structure. wayne.edu Theoretical models suggest that a symmetrical transition state, where the hydrogen is halfway between the donor and acceptor atoms, results in a maximal KIE. utdallas.edu

In the D-amino acid oxidase reaction with D-phenylglycine, the observed KIE of ~6 for the C-D bond cleavage is large, approaching the theoretical maximum for a C-H bond breaking at room temperature. libretexts.orgnih.gov This large value, combined with other evidence, points towards a highly concerted process with a symmetric transition state. nih.govd-nb.info Further supporting this interpretation is the observation that the primary KIE and the solvent isotope effect (discussed below) are multiplicative. This multiplicative behavior is consistent with a transition state where the cleavage of the C-H bond and the transfer of a proton from the substrate's amino group occur in a single, concerted step. nih.govd-nb.infod-nb.info The transition state is also suggested to be structurally similar to the product, the imino acid. nih.govd-nb.info

Secondary Kinetic Isotope Effects and Steric Considerations

Secondary KIEs arise from isotopic substitutions at positions not directly involved in bond breaking or formation in the rate-determining step. princeton.edulibretexts.org These effects are typically smaller than primary KIEs and provide information about changes in hybridization or steric environment between the ground state and the transition state. princeton.edu

In studies of D-amino acid oxidase with various substituted phenylglycines, steric factors were found to have a notable influence. A linear correlation was observed between the rate of flavin reduction (k₂) and the volume of substituents on the phenyl ring. nih.govd-nb.info However, for the reverse reaction (k₋₂), steric parameters were found to have little effect. nih.govd-nb.info

The interaction between steric hindrance and isotope effects can be complex. Research into hydride transfer reactions suggests that steric crowding in the transition state can influence the magnitude of secondary KIEs. nih.gov This is explained by the concept that the tunneling of a heavier isotope like deuterium requires a shorter donor-acceptor distance than hydrogen. In a sterically hindered environment, achieving this shorter distance for deuterium tunneling can lead to increased spatial crowding, which in turn affects the vibrational frequencies of adjacent bonds, altering the observed secondary KIE. nih.gov While these studies were not specific to D-phenylglycine, they highlight the principle that steric considerations are intertwined with the interpretation of secondary isotope effects. nih.gov

Solvent Isotope Effects (SIE) in Enzyme-Catalyzed Reactions

Switching the reaction solvent from water (H₂O) to deuterium oxide (D₂O) can change the reaction rate, an effect known as the solvent isotope effect (SIE). numberanalytics.com An SIE provides insight into the role of solvent molecules and proton transfer events in the reaction mechanism. numberanalytics.comnih.gov A significant SIE often indicates that proton transfer is part of the rate-limiting step. numberanalytics.com

| Substrate | Solvent | Apparent Reduction Rate | Solvent Isotope Effect (kH₂O/kD₂O) |

| [α-¹H]phenylglycine | H₂O | - | ~2.8 |

| D₂O | - | ||

| [α-²H]phenylglycine | H₂O | - | ~5 |

| D₂O | - |

This table shows the solvent isotope effects on the apparent rate of flavin reduction for both protiated and deuterated D-phenylglycine in the D-amino acid oxidase reaction. Data sourced from Pollegioni et al. (1997). nih.govd-nb.info

The observation that the primary KIE and the SIE behave multiplicatively is a crucial finding. nih.govd-nb.info In the reaction with D-amino acid oxidase, this suggests a highly concerted process where the cleavage of the α-C-H bond and a solvent-sensitive proton transfer are part of the same symmetric transition state. nih.govd-nb.infod-nb.info This rules out mechanisms involving stable intermediates and supports a direct hydride transfer or a highly coupled proton/hydride transfer mechanism. d-nb.info

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations on Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a principal method for investigating the electronic structure and properties of molecules. It is particularly useful for studying systems like D-(-)-2-Phenylglycine-d5, offering a balance between computational cost and accuracy. These calculations can predict geometries, energies, and various spectroscopic parameters, shedding light on the influence of deuteration. aip.orgnih.gov

The three-dimensional structure of phenylglycine is crucial to its function. DFT calculations are employed to explore the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. For phenylglycine and its derivatives, the orientation of the phenyl ring relative to the amino acid backbone is a key conformational feature. aip.orgnih.gov

Quantum mechanical studies on model dipeptides of phenylglycine have shown that various conformational states can be degenerate on the energy scale. nih.gov These conformations are often stabilized by non-covalent interactions, such as those between carbonyl groups or between a carbonyl lone pair and the aromatic π-system. nih.gov In computational studies of phenylglycine itself, potential energy profiles for internal rotation can be calculated by performing relaxed scans on the potential energy surface using a functional like B3LYP with a basis set such as 6-311++G(d,p). aip.org While specific energetic data for the d5-deuterated species is not broadly published, the principles of conformational analysis remain the same, with minor energetic differences expected due to the change in zero-point vibrational energies (ZPVE) upon deuteration.

Table 1: Representative Conformational Data for Phenylglycine Derivatives from Computational Studies

| Study Type | Molecule | Method | Key Finding | Reference |

| Quantum Mechanics | Ac-PG-NHMe | QM | Found degenerate conformational states stabilized by non-covalent interactions. | nih.gov |

| DFT | Phenylglycine | B3LYP/6-311++G(d,p) | Calculated potential energy profiles for internal rotation to identify stable conformers. | aip.org |

| Quantum Chemistry | (Phg)SiMe2-NMI | Computational Methods | Assessed energetics of Lewis acid-base adduct formation. | nih.gov |

This table is generated based on described computational approaches to phenylglycine and its derivatives.

DFT calculations are a reliable tool for predicting vibrational spectra (Infrared and Raman), which can then be compared with experimental results to confirm structural assignments. For phenylglycine, calculations at the DFT/B3LYP/6-311++G(d,p) level, with appropriate scaling factors, have been used to simulate its IR spectrum. aip.org The substitution of hydrogen with deuterium (B1214612) in this compound leads to predictable shifts in the vibrational frequencies of the modes involving the C-D bonds of the phenyl ring. These shifts are a direct consequence of the heavier mass of deuterium.

For instance, the C-H stretching vibrations of the aromatic ring, typically found in the 3000-3100 cm⁻¹ region, would be expected to shift to significantly lower frequencies (around 2200-2300 cm⁻¹) for C-D stretching modes. Similarly, C-H bending modes would also show isotopic shifts. DFT calculations can precisely predict these shifts, aiding in the interpretation of experimental spectra for the deuterated compound. researchgate.net The analysis of Surface-Enhanced Raman Scattering (SERS) spectra of α-phenylglycine has also been supported by DFT calculations to propose vibrational assignments. researchgate.net

Table 2: Predicted Vibrational Frequency Shifts due to Deuteration (Illustrative)

| Vibrational Mode | Typical H-Isotopomer Frequency (cm⁻¹) | Predicted D-Isotopomer Frequency (cm⁻¹) | Basis of Prediction |

| Aromatic C-H Stretch | ~3050 | ~2250 | Mass effect on harmonic oscillator frequency |

| Aromatic C-H Bend (out-of-plane) | ~850 | ~650 | Mass effect on harmonic oscillator frequency |

This table illustrates expected shifts based on fundamental principles of vibrational spectroscopy and is supported by the methodologies described in computational studies. aip.orgresearchgate.net

Molecular Dynamics (MD) Simulations of Deuterated Systems

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics, interactions with the environment, and conformational flexibility. acs.org For deuterated systems like this compound, MD simulations can reveal how isotopic substitution affects structural dynamics and interactions with solvent molecules, such as D₂O. acs.orgresearchgate.net

In MD simulations, the primary difference between a standard and a deuterated molecule is the mass assigned to the respective atoms. acs.org While the force fields (which describe the potential energy of the system) generally remain the same, the increased mass of deuterium affects the dynamics. This can lead to subtle changes in the amplitude and frequency of molecular motions. For example, simulations of polypeptides in D₂O versus H₂O have shown that the deuterated solvent can lead to a more compact protein structure. acs.org Similar effects could be anticipated for the solvation and dynamics of this compound. MD simulations are also used to explore the stability of different conformations and the interactions that stabilize them, such as hydrogen bonding with water molecules, which can influence the planarity of the phenyl ring. nih.govscispace.com

Quantum Chemical Studies of Deuterium Effects on Reaction Pathways

One of the most significant consequences of isotopic substitution is the kinetic isotope effect (KIE), where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its heavier isotopes. Quantum chemical calculations are essential for understanding and predicting these effects for reactions involving this compound. nii.ac.jprutgers.edu

The replacement of hydrogen with deuterium primarily affects the zero-point vibrational energy (ZPVE) of the C-H bond being broken in the reaction's transition state. Because the C-D bond has a lower ZPVE than the C-H bond, more energy is typically required to break it, leading to a slower reaction rate (a "primary" KIE > 1).

Studies on the reaction of D-amino acid oxidase with [α-²H]phenylglycine have experimentally determined primary deuterium isotope effects. nih.gov For the substrate dehydrogenation step (k₂), the KIE was approximately 6, indicating that C-H bond cleavage is a key part of the rate-determining step. nih.gov Quantum chemical studies, such as direct dynamic calculations using canonical variational transition state theory (CVT) with tunneling corrections, can model such reaction pathways. rutgers.edu These calculations can elucidate the structure of the transition state and quantify the contribution of quantum mechanical tunneling, which can be significant for hydrogen transfer reactions. rutgers.edu DFT calculations are also used to investigate the free energy profiles of reaction mechanisms, such as in radical cascade reactions involving phenylglycine derivatives, to determine the most favorable pathways. nih.gov

Table 3: Experimental Kinetic Isotope Effects for Phenylglycine Reactions

| Reaction Step | Isotopomer | Rate Constant (s⁻¹) | Primary Deuterium KIE (kH/kD) | Reference |

| Flavin Reduction (k₂) | [α-¹H]phenylglycine | 28.8 | ~6 | nih.gov |

| Flavin Reduction (k₂) | [α-²H]phenylglycine | 4.6 | ~6 | nih.gov |

| Reversal of Flavin Reduction (k₋₂) | [α-¹H]phenylglycine | 4.2 | ~4.7 | nih.gov |

| Reversal of Flavin Reduction (k₋₂) | [α-²H]phenylglycine | 0.9 | ~4.7 | nih.gov |

Data from the reaction of D-amino acid oxidase with phenylglycine. nih.gov

Emerging Research Areas and Future Perspectives

Innovations in Stereoselective Deuteration Methodologies

The precise and selective incorporation of deuterium (B1214612) into molecules like phenylglycine is a significant chemical challenge. Recent advancements have moved beyond traditional methods, offering more efficient and highly selective pathways to synthesize deuterated amino acids with specific stereochemistry.

New strategies include both sophisticated chemical catalysis and biocatalysis. For instance, a bioinspired method using a calcium-hexafluoroisopropanol (HFIP) system with a Hantzsch ester as the deuterium source achieves remarkable deuteration efficiency, exceeding 99% for a wide range of N-α-deuterated amino acid motifs. Current time information in Bangalore, IN. Other chemical approaches involve transition-metal catalysis, such as cobalt-catalyzed deuteration of amidoacrylates using deuterated methanol (B129727) to produce α,β-dideuterio-α-amino esters with excellent enantiomeric purity. wikipedia.org Palladium-catalyzed hydrogen-deuterium (H/D) exchange has also been developed, offering a protocol for creating β-deuterated N-protected amino amides which can then be converted to the final β-deuterated amino acid. acs.orgnih.govosti.gov

Alongside chemical methods, biocatalysis has emerged as a powerful and sustainable alternative. Pyridoxal-5'-phosphate (PLP)-dependent enzymes are particularly noteworthy for their ability to catalyze H/D exchange at the α-carbon of amino acids using D₂O as an inexpensive deuterium source. digitellinc.comlibretexts.org Researchers have engineered enzyme systems, such as a dual-protein platform (DsaD/E), that can achieve site-selective deuteration at either the α-carbon, the β-carbon, or both, providing access to a variety of isotopologs that are challenging to synthesize chemically. wisc.eduresearchgate.net These chemoenzymatic and biocatalytic platforms often operate under mild conditions and can eliminate the need for complex protecting group chemistry, making the synthesis of compounds like D-(-)-2-Phenylglycine-d5 more efficient. wikipedia.orgwisc.edu

Table 1: Comparison of Modern Stereoselective Deuteration Methods

| Methodology | Catalyst/System | Deuterium Source | Key Features |

| Reductive Deutero-amination | Calcium-HFIP mediated | d2-Hantzsch ester | High deuteration efficiency (>99%); broad substrate scope including amino acids and peptides. Current time information in Bangalore, IN. |

| Asymmetric Hydrogenation | Cobalt-based catalyst | Deuterated methanol | Produces α,β-dideuterio-α-amino esters; excellent enantiomeric ratios. wikipedia.org |

| H/D Exchange | Palladium catalyst | Heavy water (D₂O) | Enables synthesis of β-deuterated amino amides from N-protected precursors. acs.orgnih.gov |

| Biocatalysis | PLP-dependent enzymes (e.g., SxtA AONS, LolT) | Heavy water (D₂O) | High site- and stereoselectivity; mild and sustainable reaction conditions. digitellinc.comlibretexts.org |

| Dual-Protein Biocatalysis | DsaD/DsaE enzyme system | Heavy water (D₂O) | Allows for tunable site-selective deuteration at Cα, Cβ, or both positions. wisc.eduresearchgate.net |

Expanded Role in the Synthesis of Chemically Diverse Probes for Academic Research

Deuterated amino acids are invaluable tools for probing biological systems and chemical reactions. This compound, as a stable isotope-labeled building block, is finding an expanded role in the creation of sophisticated chemical probes for academic research.

One major application is in nuclear magnetic resonance (NMR) spectroscopy to study protein structure and dynamics. nih.gov Incorporating deuterated amino acids into proteins can simplify complex NMR spectra and provide insights into protein folding, conformation, and interaction with other molecules. nih.govacs.org The deuterium label in this compound serves as a non-perturbative probe, allowing researchers to track the fate of the amino acid within a biological system without altering its fundamental chemical properties. acs.org

Furthermore, these labeled compounds are crucial for mechanistic studies. The kinetic isotope effect (KIE), where the stronger C-D bond leads to slower reaction rates compared to the C-H bond, can be used to determine the rate-limiting steps of enzymatic reactions and biosynthetic pathways. researchgate.net For example, a primary deuterium isotope effect of approximately 6 was observed in the oxidation of phenylglycine, providing clear evidence about the reaction mechanism. wisc.edu

The applications extend to the synthesis of novel molecular probes. Recent work has demonstrated the creation of DNA-tagged N-α-deuterated amino acids and peptides. Current time information in Bangalore, IN.wikipedia.org These constructs are used in chemical biology for high-throughput screening and the discovery of new bioactive molecules. The deuterium label can also be incorporated into activity-based probes used to study enzyme classes like proteases, helping to reveal subtle differences in substrate specificity. clearsynth.com

Integration with Advanced Analytical Platforms for High-Throughput Analysis

The rise of high-throughput screening and metabolomics has created a demand for robust and precise analytical methods. This compound and other deuterated compounds are essential components of these advanced platforms, primarily serving as internal standards for mass spectrometry (MS)-based techniques.

In methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS), deuterated internal standards are critical for accurate quantification. smolecule.com Because this compound is chemically identical to its non-deuterated counterpart but has a different mass, it can be added to a complex sample at a known concentration. It co-elutes with the analyte of interest and experiences similar ionization effects, allowing for the correction of signal variability and improving the accuracy and precision of the measurement. smolecule.comunam.mx This is particularly important in drug discovery and metabolomics, where thousands of samples must be analyzed rapidly and reliably. unam.mxrsc.org

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is another powerful technique that benefits from deuteration. HDX-MS provides information about protein conformation and dynamics. dtic.milrsc.org Recent advances have focused on automating HDX-MS workflows to increase throughput. Automated platforms can reduce sample handling variability and enable the analysis of large sets of samples, which is crucial for studying complex biological systems. dtic.mil While this compound itself is not the primary reagent in HDX, the analytical instrumentation and workflows developed for deuterated compounds are directly applicable. The use of deuterated standards, such as d8-phenylalanine, is common in these high-throughput metabolomic platforms. rsc.org

Table 2: Role of Deuterated Compounds in High-Throughput Analysis

| Analytical Platform | Role of Deuterated Compound | Application Area | Key Benefit |

| LC-MS/MS | Internal Standard | Drug discovery, metabolomics, toxicology. smolecule.comunam.mx | Accurate quantification by correcting for matrix effects and instrument variability. smolecule.com |

| Acoustic Ejection MS | Internal Standard | High-throughput screening (HTS) of compound libraries. unam.mx | Rapid and precise identification and quantification of analytes in thousands of samples. unam.mx |

| HDX-MS | Analyte/Standard | Protein structural biology, drug development. dtic.milrsc.org | Automated systems enable high-throughput analysis of protein dynamics and interactions. dtic.mil |

| Metabolomic Platforms | Internal Standard | Inborn errors of metabolism screening, biomarker discovery. rsc.org | Monitors instrument performance and improves reliability of identifying biochemical signatures. rsc.org |

Potential for Derivatization in Advanced Materials Chemistry (Non-Biological)

While the primary applications of this compound have been in the life sciences, there is a significant and largely unexplored potential for its use as a building block in non-biological advanced materials. This potential stems from the established use of its non-deuterated counterpart, phenylglycine, in polymer chemistry and the known benefits of deuteration on material properties. researchgate.netrsc.orgacs.org

N-phenylglycine and its derivatives are already used as co-initiators in the radical photopolymerization of aqueous formulations and photosensitive resins for applications like 3D printing. rsc.orgresearchgate.netacs.org Furthermore, poly(N-phenylglycine) has been synthesized as an electrochromic polymer, demonstrating that the phenylglycine scaffold can form the basis of functional conductive polymers. acs.org

The introduction of deuterium by using this compound as a monomer or derivatized precursor could impart significant advantages to these materials. The kinetic isotope effect, arising from the stronger and more stable carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, can enhance the thermal and oxidative stability of polymers. acs.orglibretexts.orgresolvemass.ca This increased stability is a critical advantage for materials used in demanding environments or applications requiring a long functional lifespan. acs.orgresolvemass.ca

In the field of organic electronics, deuteration is emerging as a key strategy for improving device performance. Replacing C-H bonds with C-D bonds in organic semiconductors has been shown to reduce non-radiative decay pathways, which can increase the efficiency and lifetime of organic light-emitting diodes (OLEDs) and enhance the sensitivity of short-wave infrared photodetectors. nih.govrsc.orgresearchgate.net As derivatives of phenylglycine are already being explored for such applications, using this compound could lead to next-generation organic electronic materials with superior properties. The altered vibrational frequencies of deuterated materials also provide a tool to fine-tune photophysical properties and suppress degradation mechanisms. dtic.milacs.orgrsc.org The ability to create polymers and materials with enhanced stability and tailored electronic properties positions this compound as a promising, high-value building block for the future of advanced materials chemistry.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for D-(-)-2-Phenylglycine-d5, and how do reaction conditions influence isotopic incorporation?

- Methodological Answer : The chemoenzymatic route using nitrilase catalysts is a key method for enantioselective synthesis. For deuterated derivatives like this compound, reaction parameters (pH 8, 20°C) and deuterium sources (e.g., D₂O or deuterated precursors) must be optimized to ensure high isotopic incorporation. Kinetic monitoring via NMR or mass spectrometry (MS) is critical to validate deuterium labeling efficiency .

Q. How is chiral purity determined in deuterated phenylglycine derivatives?

- Methodological Answer : Chiral purity is assessed using chiral HPLC with polarimetric detection or circular dichroism (CD) spectroscopy. For deuterated compounds, isotopic peaks in MS must be accounted for to avoid interference with enantiomeric resolution. Cross-validation with X-ray crystallography of crystalline intermediates can confirm absolute configuration .

Q. What analytical techniques are prioritized for characterizing this compound’s thermodynamic stability?

- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used to assess thermal stability. Combustion enthalpy (ΔcH°) data, sourced from NIST Chemistry WebBook, provide baseline values for comparing deuterated vs. non-deuterated forms. Isotopic substitution effects on lattice energy should be modeled computationally .

Q. What safety protocols are recommended for handling deuterated amino acids in laboratory settings?

- Methodological Answer : Follow institutional guidelines for deuterated compounds, including PPE (gloves, lab coats) and fume hood use. Waste must be segregated and treated by licensed facilities to avoid isotopic contamination. Safety data sheets (SDS) for analogous compounds (e.g., N-Formylglycine) provide risk mitigation templates .

Advanced Research Questions

Q. How do deuteration sites influence reaction kinetics in enzymatic studies using this compound?

- Methodological Answer : Position-specific deuteration (e.g., α-carbon vs. aromatic protons) alters kinetic isotope effects (KIEs) in enzyme-catalyzed reactions. Use stopped-flow kinetics with deuterated substrates to measure KIE values. Computational docking simulations (e.g., AutoDock) can predict steric/electronic impacts of deuterium placement .

Q. What strategies resolve contradictions in metabolic tracing data involving deuterated phenylglycine analogs?

- Methodological Answer : Contradictions often arise from isotopic dilution or cross-compartmental leakage. Employ tandem mass spectrometry (MS/MS) with stable isotope-resolved metabolomics (SIRM) to track deuterium retention. Normalize data against internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .

Q. How can deuteration levels be optimized to minimize interference in asymmetric synthesis workflows?

- Methodological Answer : Use fractional deuteration (e.g., 50% D₂O in reaction media) to balance isotopic enrichment with catalytic efficiency. Monitor reaction progress via in-situ FTIR or Raman spectroscopy to detect deuteration-induced vibrational shifts. Statistical design of experiments (DoE) can identify optimal conditions .

Q. What computational frameworks predict isotopic effects on crystallographic properties of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model deuterium’s impact on bond lengths and crystal packing. Compare simulated XRD patterns with experimental data to validate models. Open-access databases (e.g., PubChem) provide crystallographic reference data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.